molecular formula C10H16N12O7S B1368674 2,6-Diamino-8-purinol hemisulfate monohydrate CAS No. 698998-94-6

2,6-Diamino-8-purinol hemisulfate monohydrate

Cat. No.: B1368674
CAS No.: 698998-94-6
M. Wt: 448.38 g/mol
InChI Key: RYLHSHJARAETPO-UHFFFAOYSA-N
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Description

2,6-Diamino-8-purinol hemisulfate monohydrate is a chemical compound with the molecular formula ( \text{(C}_5\text{H}_6\text{N}_6\text{O)}_2 \cdot \text{H}_2\text{SO}_4 \cdot \text{xH}_2\text{O} ). It is a sulfuric acid compound with 2,6-diamino-7H-purin-8-ol in a 1:2 ratio, and it is hydrated. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-8-purinol hemisulfate monohydrate typically involves the reaction of 2,6-diaminopurine with sulfuric acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hemisulfate salt hydrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the purification of the product through crystallization and drying to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-8-purinol hemisulfate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2,6-Diamino-8-purinol hemisulfate monohydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diamino-8-purinol hemisulfate monohydrate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diaminopurine hemisulfate salt hydrate
  • 8-Aminopurine hemisulfate monohydrate
  • 2,6-Diamino-7H-purin-8-ol hemisulfate monohydrate

Uniqueness

2,6-Diamino-8-purinol hemisulfate monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrated form also contributes to its stability and solubility, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6O.H2O4S.H2O/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4;/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLHSHJARAETPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N12O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584181
Record name Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698998-94-6
Record name Sulfuric acid--2,6-diamino-7,9-dihydro-8H-purin-8-one--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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